molecular formula C17H11NS B13128914 2-(Dibenzo[b,d]thiophen-4-yl)pyridine

2-(Dibenzo[b,d]thiophen-4-yl)pyridine

Cat. No.: B13128914
M. Wt: 261.3 g/mol
InChI Key: XKPFPDFRHYWEIC-UHFFFAOYSA-N
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Description

2-(Dibenzo[b,d]thiophen-4-yl)pyridine is a heterocyclic compound that combines the structural features of dibenzothiophene and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibenzo[b,d]thiophen-4-yl)pyridine typically involves the coupling of dibenzothiophene derivatives with pyridine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boronic acids or esters as reagents. The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable versions of the aforementioned synthetic routes. Optimization of reaction conditions, such as catalyst loading, temperature, and solvent choice, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Dibenzo[b,d]thiophen-4-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Halogenated or nitrated pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dibenzo[b,d]thiophen-4-yl)pyridine is unique due to its combination of the dibenzothiophene and pyridine moieties, which imparts distinct electronic properties and reactivity. This uniqueness makes it particularly valuable in the development of advanced materials and therapeutic agents.

Properties

Molecular Formula

C17H11NS

Molecular Weight

261.3 g/mol

IUPAC Name

2-dibenzothiophen-4-ylpyridine

InChI

InChI=1S/C17H11NS/c1-2-10-16-12(6-1)13-7-5-8-14(17(13)19-16)15-9-3-4-11-18-15/h1-11H

InChI Key

XKPFPDFRHYWEIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)C4=CC=CC=N4

Origin of Product

United States

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